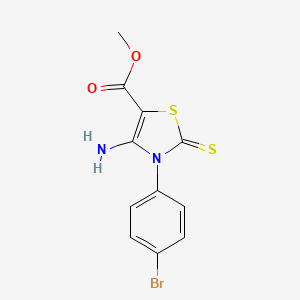

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound contains a thiazole ring, which is known for its presence in many biologically active molecules.

作用機序

Target of Action

Similar compounds, such as pyrazoline derivatives, have been reported to interact with enzymes like acetylcholinesterase (ache) in the cholinergic nervous system .

Mode of Action

It’s worth noting that similar compounds have been reported to inhibit the activity of ache, affecting normal nerve pulses’ transmission and leading to behavioral changes .

Biochemical Pathways

The compound may affect the biochemical pathways related to the production of reactive oxygen species (ROS) and lipid peroxidation, as suggested by studies on similar compounds . These compounds have been shown to increase ROS under cellular damage, affecting different cellular components negatively .

Result of Action

Similar compounds have been reported to cause dramatic behavioral changes, body movement impairment, and even reduced number of survival organisms due to their effect on ache activity .

Action Environment

It’s worth noting that similar compounds have been studied in various environments, including in vitro cellular models .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves the reaction of 4-bromoaniline with carbon disulfide and methyl chloroformate under basic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which then cyclizes to form the thiazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and continuous flow reactors to enhance the efficiency of the synthesis process.

化学反応の分析

Types of Reactions

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group can be reduced to an amine.

Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

科学的研究の応用

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its biological activity.

Industry: Used in the development of new materials and as a precursor for various chemical processes.

類似化合物との比較

Similar Compounds

- Methyl 4-amino-3-(4-chlorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Methyl 4-amino-3-(4-fluorophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

- Methyl 4-amino-3-(4-methylphenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate

Uniqueness

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which can enhance the compound’s interaction with biological targets compared to its chloro, fluoro, and methyl analogs.

生物活性

Methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-2,3-dihydro-1,3-thiazole-5-carboxylate (CAS No. 689772-64-3) is a heterocyclic compound that has attracted attention due to its potential biological activities. This compound features a thiazole ring, which is commonly associated with various pharmacological properties. The presence of the bromine atom in its structure is believed to enhance its reactivity and biological interactions.

Chemical Structure

The molecular formula of this compound is C11H9BrN2O2S2. Its structural representation is crucial for understanding its biological activity.

Synthesis

The synthesis typically involves the reaction of 4-bromoaniline with carbon disulfide and methyl chloroformate under basic conditions, leading to the formation of the thiazole ring. This synthetic route allows for the generation of derivatives with varying substituents that can influence biological activity.

Antiproliferative Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For example, a related study found that compounds with thiazole structures showed GI50 values ranging from 37 to 86 nM against human cancer cell lines such as HT-29 (colon cancer), Panc-1 (pancreatic cancer), A-549 (lung cancer), and MCF-7 (breast cancer) . The most potent derivatives were noted to have comparable efficacy to erlotinib, a well-known anticancer drug.

| Compound | GI50 (nM) | Cancer Cell Line |

|---|---|---|

| 3a | 37 | HT-29 |

| 3c | 54 | Panc-1 |

| 3d | 46 | A-549 |

| 3f | 37 | MCF-7 |

| Erlotinib | 33 | Various |

The mechanism by which this compound exerts its antiproliferative effects may involve inhibition of key signaling pathways associated with tumor growth. Studies utilizing docking simulations have suggested strong binding affinities of related thiazole derivatives to targets such as EGFR and BRAF V600E, which are critical in cancer proliferation .

Case Studies

- Cell Viability Assays : In vitro studies using the MTT assay indicated that methyl 4-amino derivatives maintained over 87% cell viability at concentrations of 50 µM across various non-cancerous cell lines, indicating a favorable safety profile while exhibiting potent anticancer activity against malignant cells .

- Comparative Analysis : When compared to other halogenated thiazole derivatives, the presence of bromine in this compound significantly enhanced its interaction with biological targets due to potential halogen bonding effects. This unique property may lead to improved selectivity and efficacy in therapeutic applications .

特性

IUPAC Name |

methyl 4-amino-3-(4-bromophenyl)-2-sulfanylidene-1,3-thiazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9BrN2O2S2/c1-16-10(15)8-9(13)14(11(17)18-8)7-4-2-6(12)3-5-7/h2-5H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQDZGWYYNJWHFS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N(C(=S)S1)C2=CC=C(C=C2)Br)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9BrN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。